molecular formula C14H15Cl2NO3 B3027282 (1R,2S)-VU0155041 CAS No. 1263273-14-8

(1R,2S)-VU0155041

Cat. No.: B3027282
CAS No.: 1263273-14-8
M. Wt: 316.2 g/mol
InChI Key: VSMUYYFJVFSVCA-NWDGAFQWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1R,2S)-VU0155041 is a chiral compound with significant potential in various scientific fields. Its unique stereochemistry, denoted by the (1R,2S) configuration, plays a crucial role in its chemical behavior and biological activity.

Preparation Methods

The synthesis of (1R,2S)-VU0155041 involves several steps, starting from readily available precursors. One common method includes the reaction of racemic chloro phenethyl alcohol with N-protection proline under the influence of a condensing agent and a catalyst. This reaction yields chiral chlorohydrin, which is then converted into an epoxy compound under alkaline conditions. The epoxy compound undergoes further reactions to form the desired product . Industrial production methods often utilize kinetic resolution and other techniques to achieve high purity and yield.

Chemical Reactions Analysis

(1R,2S)-VU0155041 undergoes various chemical reactions, including:

Scientific Research Applications

(1R,2S)-VU0155041 has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (1R,2S)-VU0155041 involves its interaction with specific molecular targets. It can inhibit enzymes or receptors, leading to changes in cellular processes. The exact pathways depend on the context of its use, but it often involves binding to active sites and altering the function of the target molecules .

Comparison with Similar Compounds

(1R,2S)-VU0155041 can be compared to other chiral compounds with similar structures. Some of these include:

Properties

IUPAC Name

(1R,2S)-2-[(3,5-dichlorophenyl)carbamoyl]cyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15Cl2NO3/c15-8-5-9(16)7-10(6-8)17-13(18)11-3-1-2-4-12(11)14(19)20/h5-7,11-12H,1-4H2,(H,17,18)(H,19,20)/t11-,12+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSMUYYFJVFSVCA-NWDGAFQWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)C(=O)NC2=CC(=CC(=C2)Cl)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@H]([C@H](C1)C(=O)NC2=CC(=CC(=C2)Cl)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15Cl2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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